4-Methyl-1,2,4-triazolidine-3,5-dithione

Description

Context and Significance within Heterocyclic Chemistry Research

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. imist.ma Among these, the 1,2,4-triazole (B32235) ring system, a five-membered ring with three nitrogen atoms and two carbon atoms, is of particular importance. imist.mawisdomlib.org Derivatives of 1,2,4-triazole are known to exhibit a wide array of biological activities. imist.manih.govnih.gov

The presence of sulfur atoms, as seen in thione derivatives, further enhances the chemical reactivity and potential applications of these heterocycles. Mercapto-substituted 1,2,4-triazoles, in particular, are a class of compounds with notable chemopreventive and chemotherapeutic potential. nih.gov The rigid, planar, and conjugated structure of the triazole ring, combined with its electronic properties, makes it a valuable scaffold in various scientific fields, including materials science and drug development. acs.org The ability of the nitrogen atoms within the triazole ring to act as both electron donors and acceptors facilitates interactions with other molecules. acs.org

Historical Perspectives on 1,2,4-Triazolidine-3,5-dithione Investigations

The history of triazole chemistry dates back to 1885, when Bladin first described the carbon-nitrogen ring system. imist.manih.gov Since then, extensive research has been dedicated to synthesizing and understanding the properties of various triazole derivatives. The parent compound, 1,2,4-triazolidine-3,5-dithione, and its substituted analogs have been the focus of numerous studies exploring their synthesis and reactivity. The development of synthetic methodologies, such as the reaction of thiosemicarbazide (B42300) with formamide, has been crucial for accessing these compounds. nih.gov The investigation into the tautomeric forms of these molecules, which can exist in either thione or thiole forms, has also been a significant area of research. researchgate.net

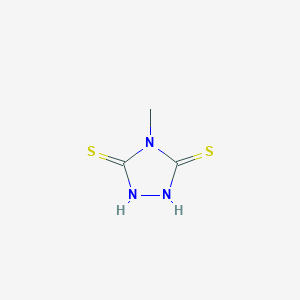

Fundamental Structural Elements and IUPAC Nomenclature of 4-Methyl-1,2,4-triazolidine-3,5-dithione

The systematic IUPAC name for the compound is This compound . echemi.com This name precisely describes its molecular architecture.

The fundamental structure consists of:

A five-membered ring containing two carbon atoms and three nitrogen atoms, characteristic of a triazolidine (B1262331) ring.

A methyl group (CH₃) attached to the nitrogen atom at position 4 of the ring.

Two sulfur atoms attached to the carbon atoms at positions 3 and 5, forming dithione functional groups.

The molecular formula of the compound is C₃H₅N₃S₂. echemi.com

Below is a table summarizing the key structural and identity information for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₃H₅N₃S₂ |

| Molecular Weight | 147.22 g/mol |

| CAS Number | 13625-51-9 |

This foundational knowledge of its structure is critical for understanding its chemical behavior and potential applications in further research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,2,4-triazolidine-3,5-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S2/c1-6-2(7)4-5-3(6)8/h1H3,(H,4,7)(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCMHNISYLPZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)NNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159749 | |

| Record name | 4-Methyl-1,2,4-triazolidine-3,5-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13625-51-9 | |

| Record name | 4-Methyl-1,2,4-triazolidine-3,5-dithione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13625-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-4H-1,2,4-triazole-3,5-dithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013625519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1,2,4-triazolidine-3,5-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2,4-triazolidine-3,5-dithione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-4H-1,2,4-TRIAZOLE-3,5-DITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91TK6UD8X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 4 Methyl 1,2,4 Triazolidine 3,5 Dithione

Established Synthetic Routes for 4-Methyl-1,2,4-triazolidine-3,5-dithione Scaffolds

Cyclization Reactions in Triazolidine-3,5-dithione Synthesis

The formation of the 1,2,4-triazolidine-3,5-dithione ring system is commonly achieved through cyclization reactions. A prevalent method involves the reaction of thiosemicarbazide (B42300) or its derivatives with a suitable carbonyl compound, such as an aldehyde or ketone. This reaction proceeds via a cyclocondensation mechanism. ias.ac.inacgpubs.org The initial step is the formation of a thiosemicarbazone intermediate, which then undergoes intramolecular cyclization to yield the triazolidine (B1262331) ring. scribd.com

The choice of reactants and reaction conditions can significantly influence the outcome of the synthesis. For instance, the reaction of hydrazide derivatives with isocyanates produces semicarbazide (B1199961) intermediates, which can be cyclized in the presence of a base like sodium hydroxide (B78521) to form 1,2,4-triazolin-5-one derivatives. nih.gov Similarly, 4,5-disubstituted-1,2,4-triazole-3-thiones can be prepared in a one-pot synthesis from an acid hydrazide and an alkyl or aryl isothiocyanate using a potassium hydroxide solution on a solid support like silica (B1680970) gel, often accelerated by microwave irradiation. researchgate.net The synthesis of 1,2,4-triazole-3-thiones often involves multiple stages, including esterification, hydrazinolysis, carbothioamide formation, and subsequent alkaline cyclization. zsmu.edu.ua

The reaction pathway can also be influenced by steric factors of the substrates, which may lead to the formation of alternative products like thiodiazoles. researchgate.net However, by adjusting the reaction time, the initially formed thiones can be transformed into the desired 4,5-disubstituted 1,2,4-triazoles through desulfurization. researchgate.net

Oxidation-Based Preparations of this compound

While cyclization is a primary route, oxidation reactions also play a role in the synthesis of related triazole structures. For example, 1,2,4-triazole (B32235) can be prepared by the oxidation of substituted 1,2,4-triazoles or 1,2,4-triazole-3(5)-thiol with agents like hydrogen peroxide. orgsyn.org Another oxidative method involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) for the cyclization of intermediates to form 3,4,5-trisubstituted-1,2,4-triazoles. frontiersin.org In this case, CAN acts as both a Lewis acid and an oxidant. frontiersin.org

Advancements in Green Chemistry Approaches for 1,2,4-Triazolidine-3,5-dithiones

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. nih.govrsc.org Green chemistry principles, such as the use of non-toxic catalysts and solvents, are being increasingly applied to the synthesis of 1,2,4-triazolidine-3,5-dithiones. nih.gov

Catalytic Synthesis Protocols (e.g., Meglumine-Catalyzed Reactions)

The use of efficient and recyclable catalysts is a cornerstone of green synthesis. Meglumine (B1676163), a sugar alcohol derived from glucose, has emerged as a highly effective, biodegradable, and reusable catalyst for the synthesis of 1,2,4-triazolidine-3-thiones. ias.ac.inresearchgate.net It promotes the one-pot cyclocondensation of aldehydes or ketones with thiosemicarbazide at room temperature, offering high yields in short reaction times. ias.ac.in The catalyst's advantages include being safe, stable, non-corrosive, economical, and having a high heat capacity. researchgate.net

Other catalysts have also been explored, including choline (B1196258) chloride, which acts as a recyclable catalyst for the synthesis of 1,2,4-triazolidine-3-thiones in neutral conditions. scribd.com Agro-waste derived catalysts, such as Water Extract of Orange Fruit Shell Ash (WEOFSA), have been successfully used in the microwave-assisted synthesis of 5-aryl-1,2,4-triazolidine-3-thiones. acgpubs.org Additionally, various nanoparticles and supported catalysts, such as CoFe2O4 nanoparticles dispersed in silica, have been employed to facilitate the formation of the triazolidine ring. researchgate.net

Aqueous and Environmentally Benign Solvent Systems in Synthesis

The replacement of volatile and toxic organic solvents with greener alternatives is another key aspect of sustainable synthesis. Water has gained significant attention as a reaction medium for the synthesis of 1,2,4-triazolidine-3-thiones due to its safety, availability, and unique solvent properties. ias.ac.inresearchgate.net The use of aqueous ethanol (B145695) has also been reported as an effective and environmentally friendly solvent system for the one-pot cyclo-condensation of aromatic aldehydes with thiosemicarbazides. researchgate.net

The combination of green catalysts and aqueous solvent systems provides a powerful and sustainable approach for the synthesis of these heterocyclic compounds, often leading to simple workup procedures and high purity of the final products. ias.ac.inresearchgate.net For instance, meglumine-catalyzed reactions are typically carried out in water, and the product can often be isolated by simple filtration. ias.ac.inias.ac.in

Optimization of Synthetic Yields and Purity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. This involves a systematic study of various parameters, including the choice of catalyst, solvent, temperature, and reaction time.

For meglumine-catalyzed synthesis, it has been observed that a 15 mol% concentration of the catalyst provides an excellent yield of 90% within a short reaction time at room temperature. ias.ac.in The reaction proceeds smoothly in water, and the pure product can be obtained by recrystallization from ethanol. ias.ac.in Similarly, in the synthesis of 5-aryl-1,2,4-triazolidine-3-thiones using an agro-waste catalyst, microwave power and exposure time were optimized to achieve the highest product isolation. acgpubs.org

A one-pot, two-step synthesis method for 3,4-disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones has been shown to be superior to previous methods, resulting in higher yields and reduced solvent usage within a shorter reaction time. researchgate.net The purification of the final products is often achieved through recrystallization from solvents like ethanol. ias.ac.inacgpubs.org The purity and structure of the synthesized compounds are typically confirmed using various spectroscopic techniques such as NMR and MS. acgpubs.orgias.ac.in

The following table summarizes the optimization of catalyst concentration in a meglumine-catalyzed synthesis of a 1,2,4-triazolidine-3-thione (B12288263) derivative.

| Catalyst Concentration (mol%) | Reaction Time (min) | Yield (%) |

| 5 | 15 | Trace |

| 8 | 10 | Lower |

| 10 | 8 | Moderate |

| 15 | 5 | 90 |

| 18 | 5 | 90 |

Data derived from a study on meglumine-catalyzed synthesis, highlighting the optimal conditions. ias.ac.in

The next table illustrates the effect of different solvents on the yield of a 1,2,4-triazolidine-3-thione synthesis.

| Solvent | Reaction Time (min) | Yield (%) |

| Water | 15 | 89 |

| 25% Ethanol | 15 | 90 |

| 50% Ethanol | 15 | 89 |

| 75% Ethanol | 15 | 87 |

| Ethanol | 15 | 85 |

This table shows a comparison of different aqueous ethanol concentrations and pure ethanol as solvents. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 1,2,4 Triazolidine 3,5 Dithione

Cycloaddition Reactions of 4-Methyl-1,2,4-triazolidine-3,5-dithione Analogs

Cycloaddition reactions are among the most effective methods for synthesizing new heterocyclic compounds. Derivatives of 1,2,4-triazole-3,5-dione, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and MTAD, are well-known azadienophiles in these processes. uzhnu.edu.uaacgpubs.org

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for creating six-membered rings. libretexts.org 4-substituted-1,2,4-triazoline-3,5-diones are potent dienophiles in these reactions. acs.org For instance, both PTAD and MTAD undergo Diels-Alder reactions with a variety of dienes. acgpubs.org The reaction of MTAD with β,β-dimethyl-p-methoxystyrene results in two stereoisomeric [4+2]/ene diadducts. uzhnu.edu.uaacgpubs.org Similarly, the reaction with dihydroxanthones in dichloromethane (B109758) at room temperature yields adducts in good quantities. uzhnu.edu.uaacgpubs.org

The high reactivity of these triazolinediones allows them to trap unstable polyene intermediates, forming stable compounds that can be studied. sci-hub.se The reaction of PTAD with cyclopentadiene (B3395910) proceeds as expected, while its reaction with 1,3,5-cycloheptatriene exclusively forms a single cycloadduct with the norcaradiene valence tautomer. researchgate.net

Table 1: Examples of Diels-Alder Reactions with MTAD Analogs

| Diene | Dienophile | Product Type | Reference |

|---|---|---|---|

| β,β-dimethyl-p-methoxystyrene | MTAD | [4+2]/ene diadducts | uzhnu.edu.uaacgpubs.org |

| Dihydroxanthones | MTAD/PTAD | Adducts | uzhnu.edu.uaacgpubs.org |

| Cyclopentadiene | PTAD | Expected Diels-Alder adduct | researchgate.net |

| 1,3,5-cycloheptatriene | PTAD | Single cycloadduct with norcaradiene tautomer | researchgate.net |

The homo-Diels-Alder reaction, a [2+2+2] cycloaddition, of N-substituted 1,2,4-triazoline-3,5-diones (TADs) with bicycloalkadienes provides access to structurally interesting heterocyclic compounds. mdpi.combohrium.com Reactions with unsubstituted dienes readily yield the expected homo-Diels-Alder adducts. mdpi.com

However, the reactivity has its limits. When the diene system is substituted with a single electron-withdrawing group, "insertion" products are formed alongside the expected adducts. mdpi.com Further investigation into the reaction of MTAD with bicycloalkadienes bearing two electron-withdrawing groups revealed that:

With two carbomethoxy groups, the reaction proceeds, albeit at a much slower rate, to form only the homo-Diels-Alder adducts. mdpi.com

The presence of two cyano groups completely inhibits the reaction. mdpi.com

Computational and experimental studies on the reaction of MTAD with various bicycloalkadienes, such as norbornadiene and its larger ring analogs, have shown that subtle differences in transition state energies can dictate the reaction's course, sometimes leading to rearranged adducts through an aziridinium (B1262131) imide intermediate instead of the expected homo-Diels-Alder product. bohrium.com

Table 2: Reactivity of MTAD in Homo-Diels-Alder Reactions with Substituted Bicycloalkadienes

| Diene Substituent(s) | Reactivity with MTAD | Product(s) | Reference |

|---|---|---|---|

| Unsubstituted | Readily reacts | Homo-Diels-Alder adduct | mdpi.com |

| One electron-withdrawing group | Reacts | Homo-Diels-Alder adduct and insertion products | mdpi.com |

| Two carbomethoxy groups | Slow reaction | Homo-Diels-Alder adduct only | mdpi.com |

| Two cyano groups | No reaction | - | mdpi.com |

Dipolar cycloadditions, which include [2+3] cycloadditions, are valuable for synthesizing five-membered heterocyclic rings. libretexts.org These reactions involve a 1,3-dipole reacting with a dipolarophile. youtube.com While the primary focus of MTAD and its analogs has been on [4+2] and ene reactions, they are also known to participate in [3+2] cycloadditions. uzhnu.edu.uaacgpubs.org For instance, palladium enolates can undergo [2+3] cycloaddition reactions with both N-phenyl- and N-methyl-1,2,4-triazoline-3,5-dione to produce peptide derivatives. researchgate.net

Ene Reactions Involving 4-Methyl-1,2,4-triazolidine-3,5-dione Derivatives

MTAD and its phenyl analog, PTAD, are widely utilized as electrophiles in ene reactions. sci-hub.se They react with both linear and cyclic olefins that have allylic hydrogen atoms. sci-hub.se Various olefin-containing molecules, including enol ethers and α,β-unsaturated sulfoxides, serve as viable substrates, yielding the corresponding ene products. sci-hub.se Mechanistic studies suggest the involvement of aziridinium imide intermediates. To prevent the ring-opening of these intermediates by solvents, these reactions are typically carried out in aprotic solvents. sci-hub.se The reaction of PTAD with α,β-unsaturated ketones has been shown to proceed with a high degree of chemoselectivity for enones that can adopt an s-cis conformation, leading to the migration of the double bond to the β,γ-position. researchgate.net

Electrophilic and Nucleophilic Reactions of the this compound Core

The electrophilic nature of the MTAD core is a defining feature of its reactivity. sci-hub.se

MTAD is capable of reacting with substituted benzenes through electrophilic aromatic substitution, particularly under the influence of trifluoroacetic acid catalysis. researchgate.netresearchgate.net These reactions generally produce 1-arylurazoles in good to high yields. researchgate.netresearchgate.net The success of this reaction is dependent on the aromatic ring being moderately electron-rich and having a suitable substitution pattern. researchgate.netresearchgate.net The reaction demonstrates tolerance to various functional groups on the aromatic ring. researchgate.netresearchgate.net

Interestingly, visible light irradiation can induce substitution reactions between MTAD and substituted benzenes even when no reaction occurs thermally. researchgate.netresearchgate.net In addition to the expected 1-arylurazole products from ring substitution, side-chain substitution can occur if benzylic hydrogens are available, leading to the formation of benzylic urazole (B1197782) products. researchgate.netresearchgate.net

Based on the conducted research, there is a significant lack of detailed scientific literature regarding the specific chemical reactivity of This compound . The search did not yield any specific studies detailing its addition-abstraction reactions, kinetic and thermodynamic profiles, or proposed reaction mechanisms involving diradical intermediates.

The available information is very general, mentioning its synthesis and potential applications in pharmaceuticals and materials science without providing concrete data on its reaction chemistry. One study identified it as a volatile compound in onion nectar, but this does not pertain to its chemical reactivity in the context of the requested article outline.

In contrast, the closely related oxygen analog, 4-Methyl-1,2,4-triazoline-3,5-dione (B123949) (MeTAD), is extensively studied, and a wealth of information exists regarding its cycloaddition reactions, radical chemistry, and reaction mechanisms.

Therefore, it is not possible to generate a scientifically accurate and detailed article on the chemical reactivity of this compound that adheres to the provided outline due to the absence of specific research findings in the public domain.

Synthesis and Structural Elucidation of 4 Methyl 1,2,4 Triazolidine 3,5 Dithione Derivatives and Analogs

Design and Synthesis of N-Substituted 1,2,4-Triazolidine-3,5-dithione Derivatives

The synthesis of the 4-methyl-1,2,4-triazolidine-3,5-dithione core and its derivatives generally relies on the cyclization of precursors containing the requisite N-N-C-N backbone. The primary strategies involve building the heterocyclic ring from open-chain thiocarbonyl compounds.

A foundational approach for creating the parent 1,2,4-triazolidine-3,5-dithione ring involves the reaction of thiocarbohydrazide (B147625) with a source for the two thiocarbonyl carbons, such as carbon disulfide (CS₂), in a basic medium. The subsequent N-methylation at the 4-position would yield the target compound. Alternatively, a more direct route would employ a pre-alkylated starting material, 4-methylthiocarbohydrazide, which upon reaction with CS₂ would cyclize to form the desired product.

Drawing parallels from the synthesis of related 4,5-disubstituted-1,2,4-triazole-3-thiones, another viable pathway is the reaction of an acid hydrazide with an isothiocyanate. researchgate.net For the dithione, this could be adapted by reacting a methylhydrazine derivative with a reagent capable of forming the two C=S bonds. One-pot syntheses, which have been successfully developed for 1,2,4-triazolidine-3-thiones using catalysts like meglumine (B1676163) in aqueous media, represent a modern, eco-friendly approach that could potentially be adapted for dithione synthesis. ias.ac.in These methods typically involve the cyclocondensation of an aldehyde or ketone with thiosemicarbazide (B42300), highlighting a versatile strategy for generating substituted triazole rings. ias.ac.in

| Starting Material 1 | Starting Material 2 | Product | Conditions | Notes |

| 4-Methylthiocarbohydrazide | Carbon Disulfide (CS₂) | This compound | Basic (e.g., KOH/Ethanol) | A common method for forming dithio-urazole analogues. |

| Thiocarbohydrazide | Carbon Disulfide (CS₂) | 1,2,4-Triazolidine-3,5-dithione | Basic (e.g., KOH/Ethanol) | Forms the parent ring, requires subsequent alkylation. |

| 1,2,4-Triazolidine-3,5-dithione | Methyl Iodide | This compound | Base (e.g., K₂CO₃), DMF | N-alkylation of the parent heterocycle. Regioselectivity can be an issue. |

Functionalization Strategies on the 1,2,4-Triazolidine-3,5-dithione Ring System

Once the this compound ring is synthesized, its reactivity allows for a variety of functionalization strategies. The presence of two thione groups offers primary sites for modification, typically through S-alkylation. The sulfur atoms are nucleophilic and readily react with electrophiles, such as alkyl halides or phenacyl bromides, in the presence of a base like potassium carbonate. nih.gov

This S-alkylation can be performed stepwise to introduce different substituents at the 3- and 5-positions, leading to a diverse array of 3,5-bis(alkylthio)- or 3,5-bis(arylthio)-4-methyl-1,2,4-triazole derivatives. This strategy is well-documented for monothione analogues, where phenacyl bromide and butyl iodide have been used to functionalize the sulfur atom, achieving high yields. nih.gov The introduction of these substituents can significantly alter the electronic properties and steric profile of the molecule, paving the way for further modifications or applications.

Beyond simple alkylation, the thioether groups can be further oxidized to sulfoxides or sulfones, adding another layer of chemical diversity. Glycosylation, a key functionalization in medicinal chemistry, has been achieved on related 1,2,4-triazole-3-thione systems using enzymatic catalysis, suggesting that N-glycosyl or S-glycosyl derivatives of the dithione could also be accessible. nih.gov

| Reagent | Reaction Type | Product | Typical Conditions | Ref. (Analogous) |

| Phenacyl Bromide | S-Alkylation | 3-Phenacylthio-4-methyl-5-thioxo-1,2,4-triazolidine | K₂CO₃, Acetone, RT | nih.gov |

| Butyl Iodide | S-Alkylation | 3-Butylthio-4-methyl-5-thioxo-1,2,4-triazolidine | K₂CO₃, Acetone, Heat | nih.gov |

| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | S-Glycosylation | 3-(Tetraacetyl-β-D-glucopyranosyl)thio derivative | Base, Phase Transfer Catalyst | N/A |

| Benzyl Chloride | S,S-Dialkylation | 3,5-Bis(benzylthio)-4-methyl-1,2,4-triazole | 2 eq. Benzyl Chloride, Base | N/A |

Formation of Fused Heterocyclic Systems Incorporating the 1,2,4-Triazolidine Moiety

The 1,2,4-triazole (B32235) ring serves as an excellent scaffold for the construction of fused heterocyclic systems. For the this compound core, this is typically achieved by first functionalizing the thione groups and then inducing an intramolecular cyclization.

A common strategy involves the reaction of the dithione with a bifunctional electrophile. For instance, reacting the dithione with a dihaloalkane (e.g., 1,2-dibromoethane (B42909) or 1,3-dibromopropane) could lead to the formation of a new ring fused to the triazole core across the S-C₃-N₂-N₁-C₅-S positions.

Alternatively, S-alkylation with a reagent containing a second reactive functional group can be used. For example, alkylation with an ethyl chloroacetate (B1199739) followed by hydrolysis to the carboxylic acid and subsequent intramolecular condensation can lead to the formation of a thiazolo[3,2-b] nih.govresearchgate.netfrontiersin.orgtriazole or related system. Syntheses of various fused systems like nih.govresearchgate.netfrontiersin.orgtriazolo nih.govresearchgate.netthiazinoquinolines have been reported starting from 1,2,4-triazole-5-thiols and functionalized quinolines, demonstrating the versatility of the mercapto-triazole core in building complex polycyclic structures. researchgate.netresearchgate.net These reactions often proceed via nucleophilic substitution followed by cyclization, creating novel heterocyclic frameworks. researchgate.net The annulation of a triazine ring onto a 1,2,4-triazole scaffold is another established method, often involving the reaction of 3-amino-1,2,4-triazoles with reagents that introduce a C-N-C fragment. researchgate.net This principle could be adapted for dithione derivatives to build fused triazino-triazole systems.

Oligomerization and Polymerization of this compound Based Units

While polymerization of the specific this compound is not widely reported, the reactivity of its analogues provides a clear blueprint for how such macromolecules could be constructed. The oxygen analogue, 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD), is a powerful dienophile used in "ene" reactions to modify polydienes, effectively grafting the urazole (B1197782) unit onto a polymer backbone. mdpi.com

For the dithione, two primary polymerization strategies can be envisaged:

Polycondensation: This is the most direct route. Monomers can be designed from the this compound core. For example, S-alkylation with ω-halo-alcohols would create a diol monomer. This diol could then be reacted with a diacid or diacyl chloride in a step-growth polymerization to yield a polyester (B1180765) containing the triazolidine-dithione moiety in the main chain. Similarly, creating a diamine or diacid monomer from the core would allow for the synthesis of polyamides or other condensation polymers.

Ring-Opening Polymerization (ROP): If a fused bicyclic system could be synthesized from the dithione core that contains sufficient ring strain, it could potentially undergo ROP. This is a less common approach for this class of heterocycles but remains a theoretical possibility.

The creation of bifunctional monomers is key. The table below outlines a hypothetical approach to monomer synthesis for subsequent polymerization.

| Monomer Synthesis Step | Reagent | Intermediate/Monomer | Polymerization Partner | Resulting Polymer Type |

| 1. S-alkylation | 2-Chloroethanol (2 eq.) | 3,5-Bis(2-hydroxyethylthio)-4-methyl-1,2,4-triazole (a diol) | Adipoyl chloride | Polyester |

| 1. S-alkylation | Ethyl chloroacetate (2 eq.) | 3,5-Bis(carboxymethylthio)-4-methyl-1,2,4-triazole (a diacid) | Hexamethylenediamine | Polyamide |

| 1. S-alkylation | Acryloyl chloride (2 eq.) | 3,5-Bis(S-acryloyl)-4-methyl-1,2,4-triazolidine-3,5-dithione | N/A (Free radical initiation) | Addition Polymer (Polyacrylate) |

These strategies leverage standard polymer chemistry principles, applying them to a unique heterocyclic building block, thereby enabling the design of novel polymers with potentially interesting thermal, optical, or coordination properties derived from the nitrogen- and sulfur-rich triazole core.

Theoretical and Computational Chemistry Studies of 4 Methyl 1,2,4 Triazolidine 3,5 Dithione

Density Functional Theory (DFT) Investigations of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 4-Methyl-1,2,4-triazolidine-3,5-dithione, this process involves finding the set of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

Computational studies on related 1,2,4-triazole (B32235) derivatives have demonstrated that the triazole ring is nearly planar. For instance, in a study of 3,5-diamino-1,2,4-triazole, the most stable form was found to have C1 symmetry. It is expected that the this compound ring would also adopt a largely planar conformation, with the methyl group and the thione sulfur atoms positioned relative to this plane. Conformational analysis would involve rotating the methyl group and exploring any slight puckering of the ring to identify the global minimum energy structure.

| Parameter | Typical Calculated Value (for related triazoles) |

|---|---|

| N-N bond length | ~1.36 - 1.42 Å |

| C-N bond length | ~1.38 Å |

| C=S bond length | ~1.67 Å |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the sulfur atoms of the thione groups, reflecting their electron-rich nature. The LUMO is likely to be distributed over the triazole ring, particularly the C=S bonds. DFT calculations would provide precise energy values for these orbitals and the resulting energy gap, which is crucial for predicting its behavior in chemical reactions. In a study on related triazole derivatives, the HOMO-LUMO gap was found to be a key factor in their potential applications. nih.gov

| Parameter | Conceptual Significance | Anticipated Value Range (eV) |

|---|---|---|

| EHOMO | Electron-donating ability | -6 to -8 |

| ELUMO | Electron-accepting ability | -1 to -3 |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | ~4 to 5 |

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as half the HOMO-LUMO gap (η = (ELUMO - EHOMO) / 2). A higher value of chemical hardness indicates greater stability.

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is important for understanding intermolecular forces.

DFT calculations can reliably predict these descriptors, offering a deeper understanding of the molecule's chemical behavior. For instance, studies on other triazole systems have successfully used these descriptors to explain their reactivity patterns. nih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or change |

| Dipole Moment (µ) | - | Molecular polarity |

| Polarizability (α) | - | Response to an external electric field |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions.nih.gov

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals.

For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the sulfur and nitrogen atoms into the antibonding orbitals of the triazole ring. These interactions, particularly n → π* and n → σ* transitions, contribute to the stability of the molecule. The analysis provides stabilization energies (E(2)) associated with these delocalizations, with higher energies indicating stronger interactions. This information is vital for understanding the electronic structure and the potential for hydrogen bonding and other intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited state properties of molecules, such as electronic absorption spectra (UV-Vis spectra). By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations would likely predict electronic transitions from the HOMO (located on the thione groups) to the LUMO and other low-lying unoccupied orbitals. These transitions, often of n → π* character, are responsible for the molecule's absorption in the UV-Vis region. Comparing the predicted spectrum with experimental data can help to validate the computational model and provide a detailed assignment of the observed spectral features.

Vibrational Spectroscopy Calculations (FT-IR, FT-Raman) and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. DFT calculations can predict the vibrational frequencies and intensities with a high degree of accuracy.

For this compound, a full assignment of the experimental FT-IR and FT-Raman spectra can be achieved through these calculations. The predicted vibrational modes would include the characteristic C=S stretching, N-H bending (if tautomers are considered), C-N stretching, and various ring deformation modes.

Potential Energy Distribution (PED) analysis is then used to provide a quantitative description of each vibrational mode in terms of the contributions from different internal coordinates (bond stretches, angle bends, etc.). This allows for a precise and unambiguous assignment of the spectral bands, which can be challenging for complex molecules based on empirical correlations alone. For example, a study on 3,5-diamino-1,2,4-triazole utilized PED analysis to characterize the normal vibrations. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm-1) | Significance |

|---|---|---|

| C=S Stretch | 1050 - 1250 | Characteristic of the thione groups |

| C-N Stretch | 1250 - 1350 | Ring vibrations |

| N-N Stretch | 1100 - 1200 | Ring vibrations |

| CH3 Rocking/Bending | 1350 - 1450 | Methyl group vibrations |

Solvent Effects on Electronic Structure and Reactivity through Continuum Models

Following a comprehensive search of available scientific literature, no specific theoretical or computational studies were identified that investigate the solvent effects on the electronic structure and reactivity of this compound using continuum models. While research exists on the computational analysis of other triazole derivatives, including those with thione and dione (B5365651) functionalities, data directly pertaining to the dithione specified in the query is not present in the reviewed sources.

However, without specific studies on this compound, it is not possible to provide detailed research findings, data tables, or an in-depth analysis of how continuum models have been applied to understand its behavior in various solvents. The scientific community has yet to publish research that explicitly addresses this particular compound within the specified theoretical framework.

Therefore, the content for this section, including data tables and detailed research findings, cannot be generated as per the request due to the absence of relevant scientific literature.

Advanced Spectroscopic and Crystallographic Characterization of 4 Methyl 1,2,4 Triazolidine 3,5 Dithione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments (1H, 13C, 2D NMR)

No experimental 1H, 13C, or 2D NMR spectroscopic data for 4-Methyl-1,2,4-triazolidine-3,5-dithione could be located. This information is crucial for the definitive assignment of proton and carbon signals and for elucidating the detailed molecular structure in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

While the PubChem database lists a computed exact mass of 146.99248952 Da for the molecular formula C₃H₅N₃S₂ nih.gov, no experimental High-Resolution Mass Spectrometry (HRMS) data has been found. Experimental HRMS data is essential for confirming the elemental composition and precise molecular weight of the compound.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

There are no published X-ray crystallography studies for this compound. This type of analysis is necessary to determine the solid-state molecular conformation, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

Correlation of Experimental Spectroscopic Data with Theoretical Predictions

Due to the absence of experimental spectroscopic data (NMR, etc.), a correlation with theoretical predictions, such as those from Density Functional Theory (DFT) calculations, cannot be performed. Such a comparison is vital for validating theoretical models and gaining deeper insight into the electronic structure and properties of the molecule.

Applications of 4 Methyl 1,2,4 Triazolidine 3,5 Dithione in Materials Science and Organic Synthesis

4-Methyl-1,2,4-triazolidine-3,5-dithione as a Versatile Building Block for Material Development

While 1,2,4-triazolidine-3,5-diones (urazoles) are recognized as valuable heterocyclic compounds in the development of polymers, specific research detailing the use of this compound as a monomer or building block for polymeric structures is not extensively documented in the available literature. organic-chemistry.org

There is a lack of specific studies focusing on the synthesis of polymeric structures derived directly from this compound. The broader class of 1,2,4-triazolidine-3,5-diones, however, is noted for its application in creating polymeric materials. rhhz.net

The synthesis of strained heterocyclic compounds is a significant area of research for developing advanced materials. This is prominently achieved through the [2+2+2] cycloaddition, or homo-Diels-Alder reaction, of N-substituted 1,2,4-triazoline-3,5-diones (TADs) with bicycloalkadienes. mdpi.com The oxygen analog, 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD), is a powerful reagent used to create these structurally interesting and strained molecules. mdpi.comresearchgate.net These adducts can be further modified to yield strained azo compounds, which provide important mechanistic insights. mdpi.com However, similar applications and detailed studies involving the dithione variant are not readily found.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C3H5N3S2 | nih.gov |

| Molecular Weight | 147.2 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 13625-51-9 | nih.gov |

Role as a Reactive Intermediate and Dienophile in Complex Organic Synthesis

The role of this compound as a reactive intermediate or dienophile is not well-established in the reviewed literature. In contrast, its oxygen counterpart, 4-methyl-1,2,4-triazoline-3,5-dione (MTAD), is a highly reactive and well-known dienophile. acgpubs.orgscbt.com MTAD participates readily in various cycloaddition reactions, most notably the Diels-Alder reaction, which is a cornerstone of carbon-carbon bond formation in organic synthesis. acgpubs.orgresearchgate.net The reactivity of MTAD and its phenyl analog, PTAD, has been reviewed extensively, highlighting their use in [4+2], [3+2], and even [8+2] cycloadditions to form new heterocyclic compounds. acgpubs.orguzhnu.edu.uaresearchgate.net

Given the general utility of Diels-Alder reactions in complex molecule synthesis, dienophiles like MTAD are valuable tools. researchgate.net Fused and functionalized 1,2,4-triazole-containing substances have shown a wide range of biological activities, making their synthesis an important endeavor. uzhnu.edu.uaresearchgate.net However, specific examples detailing the application of this compound in the total synthesis of natural products were not identified in the search results.

Highly reactive reagents are sometimes used to trap and identify unstable or trace-level compounds. The oxygen analog, 4-methyl-1,2,4-triazoline-3,5-dione, has been noted as a dienophile used in the partial elucidation of putative sex pheromones at trace levels. chemicalbook.com This application leverages its ability to react quickly and specifically with conjugated diene systems, which are common structural motifs in insect pheromones. chemicalbook.com The structure elucidation of pheromones is a complex process involving isolation, purification, and spectroscopic analysis, such as NMR, to determine the exact chemical structure. nih.gov

Table 2: Comparative Properties of the Dithione vs. Dione (B5365651) Analog

| Compound | This compound | 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) |

|---|---|---|

| Molecular Formula | C3H5N3S2 | C3H3N3O2 |

| Molecular Weight | 147.2 g/mol nih.gov | 113.08 g/mol nih.gov |

| Key Application | Not widely documented | Potent dienophile in cycloaddition reactions researchgate.netacgpubs.orgscbt.com |

| CAS Number | 13625-51-9 nih.gov | 13274-43-6 scbt.comnih.gov |

Exploration in Corrosion Inhibition Mechanisms for Metals and Alloys

Heterocyclic compounds containing nitrogen and sulfur atoms are significant as corrosion inhibitors. researchgate.net These atoms act as effective adsorption centers, allowing the organic molecules to form a protective layer on the metal surface, thereby mitigating corrosion. researchgate.net Triazole derivatives, in particular, are an interesting class of compounds for this purpose due to the potential for multipoint adsorption onto a metal surface. researchgate.net Studies have demonstrated the effectiveness of various triazole-based molecules in protecting mild steel in acidic environments. researchgate.net While the structural features of this compound—containing both nitrogen and sulfur heteroatoms—suggest potential for corrosion inhibition, specific research and detailed mechanistic studies on its performance for various metals and alloys were not found in the provided search results.

Supramolecular Chemistry and Molecular Cage Formation utilizing Urazole (B1197782) Derivatives

The principles of supramolecular chemistry govern the assembly of molecules into larger, ordered structures through non-covalent interactions. These interactions, though weaker than covalent bonds, are highly directional and can be exploited to construct complex architectures, including molecular cages. Urazole derivatives, and by extension their dithione analogues such as this compound, possess key structural features that make them potential building blocks for supramolecular assembly.

The 1,2,4-triazolidine ring system contains multiple hydrogen bond donors (N-H groups) and acceptors (C=S groups in the dithione case). This arrangement facilitates the formation of robust and predictable hydrogen-bonding networks, a cornerstone of crystal engineering and the rational design of supramolecular structures. The directionality and strength of these hydrogen bonds can guide the self-assembly of individual molecules into well-defined one-, two-, or three-dimensional arrays.

While the direct application of this compound in the formation of molecular cages has not been extensively reported, the fundamental characteristics of the molecule suggest a strong potential for such applications. Molecular cages are discrete, three-dimensional structures with an internal cavity, formed by the self-assembly of multiple components. The construction of these cages relies on the precise geometric arrangement of building blocks, often guided by metal coordination or, in the case of purely organic cages, by a network of non-covalent interactions.

The dithione functional groups in this compound offer interesting possibilities for supramolecular construction. The sulfur atoms can act as soft Lewis bases, enabling coordination to metal centers to form metallo-supramolecular cages. Furthermore, the potential for C=S···H hydrogen bonding, while weaker than its C=O···H counterpart, can still play a significant role in directing the assembly of molecules.

| Interaction Type | Donor/Acceptor Groups | Potential Role in Assembly |

| Hydrogen Bonding | N-H (donor), C=S (acceptor) | Formation of tapes, sheets, or 3D networks |

| Metal Coordination | C=S (Lewis base) | Construction of metallo-supramolecular cages |

| π-π Stacking | 1,2,4-Triazolidine ring | Stabilization of extended structures |

| van der Waals Forces | Methyl group and heterocyclic ring | Overall packing and stability |

Coordination Chemistry of 4 Methyl 1,2,4 Triazolidine 3,5 Dithione and Its Metal Complexes

Computational Studies on Metal-Ligand Interactions and Complex StabilityThere are no computational studies available that investigate the metal-ligand interactions or the stability of complexes involving this specific ligand.

Table of Compounds Mentioned:

Future Research Avenues and Outstanding Challenges for 4 Methyl 1,2,4 Triazolidine 3,5 Dithione

Development of Novel and Sustainable Synthetic Methodologies

A significant challenge in the study of 4-Methyl-1,2,4-triazolidine-3,5-dithione is the development of efficient and environmentally benign synthetic routes. Current methodologies for related triazole compounds often rely on multi-step processes that may involve harsh conditions or produce significant waste. Future research should prioritize the creation of sustainable synthetic pathways.

One promising avenue is the exploration of one-pot syntheses. For instance, methodologies developed for 1,2,4-triazolidine-3-thiones, which utilize the cyclocondensation of an aldehyde or ketone with thiosemicarbazide (B42300), could be adapted. ias.ac.in A key area of research would be to investigate green catalysts and solvents for this transformation. The use of meglumine (B1676163), a biodegradable sugar-derived catalyst, in an aqueous medium has proven highly effective for synthesizing related monothione structures, offering advantages such as mild reaction conditions, short reaction times, and catalyst recyclability. ias.ac.in Applying such a system to the synthesis of the dithione analogue from a suitable precursor like methyl dithiocarbazinate is a logical and important next step.

Furthermore, continuous-flow chemistry presents a scalable and safer alternative to traditional batch processing, especially when dealing with potentially energetic intermediates. rsc.orgchemrxiv.org Developing a continuous-flow process for this compound could enhance yield, purity, and process safety, making the compound more accessible for further studies. rsc.org

Table 1: Potential Sustainable Synthetic Approaches

| Synthetic Strategy | Catalyst/Medium | Potential Advantages | Research Focus |

|---|---|---|---|

| One-Pot Cyclocondensation | Meglumine / Water | Eco-friendly, mild conditions, catalyst recycling, high atom economy. ias.ac.in | Adaptation from monothione synthesis; optimization of reaction conditions (temperature, catalyst loading). |

| Microwave-Assisted Synthesis | Basic Catalyst / Solvent | Rapid reaction times, improved yields. nih.gov | Screening of suitable precursors and optimization of microwave parameters. |

| Continuous-Flow Process | - | Enhanced safety, scalability, consistent product quality, reduced waste. rsc.org | Reactor design, optimization of flow rates, temperature, and pressure. |

Deeper Insights into Reaction Mechanisms at the Molecular Level

A fundamental understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is currently lacking. The presence of two thione groups, a methyl substituent, and multiple nitrogen atoms creates a complex electronic environment that dictates its behavior. Future research must employ a combination of experimental and computational techniques to elucidate these mechanisms.

Computational studies, particularly using Density Functional Theory (DFT), will be invaluable. Such studies can predict molecular geometries, electronic structures, and reaction pathways. For related triazole systems, DFT calculations have been successfully used to corroborate experimental findings from NMR and X-ray crystallography, providing a complete picture of the molecular structure. nih.gov Similar investigations into this compound could reveal the tautomeric preferences (dithione vs. thiol-thione forms) and the most likely sites for electrophilic or nucleophilic attack.

Furthermore, the reactivity of the closely related 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MeTAD) has been shown to involve complex intermediates, including diradicals and radical ion pairs, especially in cycloaddition and photochemical reactions. researchgate.netresearchgate.net It is crucial to investigate whether the dithione analogue exhibits similar reactivity. Probing potential reaction pathways, such as Diels-Alder or homo-Diels-Alder reactions, and identifying the transition states and intermediates through computational modeling would provide profound insights into its chemical character. researchgate.netmdpi.com

Design of Next-Generation Materials Utilizing Triazolidine (B1262331) Scaffolds

The 1,2,4-triazole (B32235) nucleus is a privileged scaffold in medicinal chemistry and materials science due to its unique chemical properties and ability to form multiple hydrogen bonds. zsmu.edu.uanih.govnih.gov The dithione functionality in this compound offers exciting prospects for the design of novel materials.

One major avenue of research is in the development of coordination polymers and metal-organic frameworks (MOFs). The two sulfur atoms of the thione groups are excellent ligands for soft metal ions. Research should focus on reacting this compound with various metal salts to create new polymeric structures. These materials could possess interesting electronic, magnetic, or catalytic properties. The structural versatility of the triazole ring combined with the strong coordinating ability of the dithione groups could lead to materials with unique topologies and functions.

Another area of significant potential is in the development of advanced polymers. The related 4-substituted-1,2,4-triazoline-3,5-diones are known to modify polydienes via the "ene" reaction, leading to polymers with altered physical properties, ranging from elasticity to rigidity. researchgate.net Investigating the incorporation of the this compound moiety into polymer backbones or as a pendant group could yield new materials with enhanced thermal stability, refractive indices, or metal-binding capabilities.

Table 2: Potential Material Applications and Research Directions

| Material Class | Key Feature of Dithione Scaffold | Potential Application | Research Direction |

|---|---|---|---|

| Coordination Polymers/MOFs | Dual sulfur donor sites for metal binding. | Catalysis, gas storage, sensing. | Synthesis with various metal ions; structural characterization (X-ray diffraction); property evaluation. |

| Functional Polymers | Reactive thione groups for grafting or polymerization. | High-performance plastics, membranes, polymer-supported catalysts. | Polymerization reactions (e.g., via S-alkylation); modification of existing polymers. researchgate.net |

| Corrosion Inhibitors | Multiple heteroatoms (N, S) for surface adsorption. | Protection of metals in corrosive media. nih.gov | Electrochemical studies; surface analysis (e.g., SEM, XPS) on various metals. |

Advanced Integrated Experimental and Computational Research Approaches

To overcome the outstanding challenges and fully exploit the potential of this compound, an integrated research approach that combines advanced experimental techniques with high-level computational modeling is essential. This synergy allows for the rational design of experiments and a deeper interpretation of the results.

A comprehensive research program should involve the synthesis of the target compound and its derivatives, followed by thorough characterization using modern analytical methods. Single-crystal X-ray diffraction will be critical to definitively determine its solid-state structure and intermolecular interactions, such as hydrogen bonding. nih.gov Spectroscopic techniques (NMR, IR, Raman) will provide structural information in solution.

These experimental data should be directly compared with results from computational models. For example, predicted NMR chemical shifts and vibrational frequencies from DFT calculations can be used to validate the proposed structures. nih.gov Hirshfeld surface analysis, a computational tool, can be employed to visualize and quantify intermolecular interactions within the crystal lattice, complementing the data from X-ray diffraction. researchgate.net This integrated approach has been successfully applied to other triazole derivatives, leading to a robust understanding of their structure-property relationships. nih.govresearchgate.net By applying this combined strategy, researchers can efficiently explore the synthetic landscape, reactivity, and material applications of this compound, paving the way for its use in next-generation chemical technologies.

Q & A

Q. Table 1. Comparative Synthesis Conditions

| Method | Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| One-pot condensation | Triphosgene, methylamine | DMSO | 110 | 60–65 | |

| Acid-catalyzed cyclization | H₂SO₄, thiourea | EtOH | 80 | 45–50 |

Q. Table 2. GC-MS Parameters for MTAD Adduct Analysis

| Column Type | Derivatization Agent | Temp. Ramp | Detection Limit (ppm) | Reference |

|---|---|---|---|---|

| CP-Sil 88™ | MTAD | 5°C/min | 0.1 | |

| BPX-70™ | MTAD | 3°C/min | 0.05 |

Key Research Gaps

- Mechanistic ambiguity : The role of hypervalent sulfur intermediates in isomerization requires further kinetic isotope effect (KIE) studies .

- Toxicity profiling : Ecotoxicological data (e.g., Daphnia magna LC₅₀) are absent and critical for environmental safety assessments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.